molecular formula C9H11BrO2 B6333358 4-Bromo-2-methoxy-1-(methoxymethyl)benzene CAS No. 1220282-15-4

4-Bromo-2-methoxy-1-(methoxymethyl)benzene

Cat. No.: B6333358
CAS No.: 1220282-15-4
M. Wt: 231.09 g/mol
InChI Key: JXRPHCFFMRTYQQ-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-1-(methoxymethyl)benzene is a brominated aromatic compound with the molecular formula C9H11BrO2 (molecular weight: 247.09 g/mol). Its structure features a benzene ring substituted with:

  • A methoxymethyl group (-CH2-OCH3) at position 1,
  • A methoxy group (-OCH3) at position 2,
  • A bromo group (-Br) at position 4.

This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-rich aromatic system and versatile reactivity .

Properties

IUPAC Name

4-bromo-2-methoxy-1-(methoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-11-6-7-3-4-8(10)5-9(7)12-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRPHCFFMRTYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=C(C=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methoxy-1-(methoxymethyl)benzene typically involves the bromination of 2-methoxy-1-(methoxymethyl)benzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methoxy-1-(methoxymethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Overview

4-Bromo-2-methoxy-1-(methoxymethyl)benzene is an organic compound characterized by the presence of a bromine atom and two methoxy groups attached to a benzene ring. Its unique structural features make it a valuable compound in various scientific fields, particularly in organic synthesis, pharmaceutical research, and material science.

Organic Synthesis

4-Bromo-2-methoxy-1-(methoxymethyl)benzene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its bromine and methoxy groups enhance its reactivity, making it suitable for various substitution reactions. This compound can be utilized to create derivatives that are essential in the development of new chemical entities.

Pharmaceutical Research

The compound has shown potential applications in drug development due to its ability to interact with biological targets. Research indicates that 4-Bromo-2-methoxy-1-(methoxymethyl)benzene may be involved in enzyme inhibition studies and protein-ligand interactions, making it a candidate for further investigation in medicinal chemistry. The presence of halogen atoms is known to facilitate interactions with biological systems, enhancing its efficacy as a therapeutic agent.

Material Science

In material science, 4-Bromo-2-methoxy-1-(methoxymethyl)benzene is used in the synthesis of polymers and advanced materials. Its functional groups allow for modifications that can lead to materials with specific properties, such as improved thermal stability or enhanced electrical conductivity .

Chemical Biology

This compound is also significant in chemical biology, where it aids in the study of biological processes and the development of biochemical assays. Its structural characteristics may allow it to serve as a probe for studying enzyme mechanisms or cellular interactions .

Synthetic Route:

  • Starting Material : 1-Methoxy-2-(methoxymethyl)benzene.
  • Bromination : The starting material undergoes bromination at the para position using bromine or NBS.
  • Purification : The product is purified through recrystallization or distillation methods to achieve the desired purity level.

Case Studies

Several studies have explored the applications of 4-Bromo-2-methoxy-1-(methoxymethyl)benzene:

Case Study 1: Enzyme Inhibition

Research has demonstrated that derivatives of this compound exhibit inhibitory effects on specific enzymes, suggesting potential therapeutic applications. The structure-activity relationship (SAR) studies indicate that modifications on the methoxy groups can significantly influence inhibitory potency.

Case Study 2: Polymer Synthesis

In material science, 4-Bromo-2-methoxy-1-(methoxymethyl)benzene has been utilized as a monomer in polymerization reactions, leading to materials with enhanced mechanical properties and thermal stability. Studies have shown that varying the ratios of this compound during polymer synthesis can tailor the final material properties for specific applications .

Mechanism of Action

The mechanism of action of 4-Bromo-2-methoxy-1-(methoxymethyl)benzene involves its interaction with various molecular targets. The bromine atom and methoxy groups can participate in electrophilic and nucleophilic reactions, respectively. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can further react with other biomolecules .

Comparison with Similar Compounds

Structural Variations and Key Differences

The table below highlights structural and physicochemical differences between the target compound and its analogs:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Features
4-Bromo-2-methoxy-1-(methoxymethyl)benzene (132532-64-0) C9H11BrO3 247.09 1: -CH2-OCH3; 2: -OCH3; 4: -Br Methoxymethyl group enhances polarity; bromo enables nucleophilic substitution.
4-Bromo-2-methoxy-1-(methoxymethoxy)benzene C9H11BrO3 247.09 1: -OCH2-OCH3; 2: -OCH3; 4: -Br Additional oxygen in substituent increases hydrogen bonding capacity.
4-Bromo-1-fluoro-2-(methoxymethyl)benzene C8H8BrFO 219.05 1: -CH2-OCH3; 2: -F; 4: -Br Fluoro group deactivates ring; reduced electrophilic substitution reactivity.
4-Bromo-2-(2-methoxyethoxy)-1-methylbenzene C10H13BrO2 251.12 1: -CH3; 2: -OCH2CH2OCH3; 4: -Br Longer ether chain improves solubility in nonpolar solvents.
4-Bromo-1-isopropyl-2-methoxybenzene C10H13BrO 229.11 1: -CH(CH3)2; 2: -OCH3; 4: -Br Bulky isopropyl group increases steric hindrance, slowing down reactions.

Physical Properties and Solubility

  • Polarity: The methoxymethyl group in the target compound increases polarity compared to methyl () or isopropyl () substituents, enhancing solubility in polar solvents like DCM or THF. 4-Bromo-2-(2-methoxyethoxy)-1-methylbenzene () has a longer ether chain, improving solubility in nonpolar media.
  • Melting Points: Crystalline derivatives like 2-Bromo-1-(4-methoxyphenyl)ethanone () exhibit higher melting points (≥100°C) due to strong intermolecular hydrogen bonds, whereas the target compound’s melting point is likely lower (~50–70°C).

Biological Activity

4-Bromo-2-methoxy-1-(methoxymethyl)benzene, with the chemical formula C10H13BrO2 and CAS Number 1220282-15-4, is a brominated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Antimicrobial Properties

Research indicates that compounds similar in structure to 4-bromo-2-methoxy-1-(methoxymethyl)benzene exhibit significant antimicrobial activity. For instance, derivatives of brominated benzene have shown effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium species. The minimum inhibitory concentration (MIC) values for related compounds have been reported between 0.5 to 8 µg/mL, suggesting promising antimicrobial potential .

Antitumor Activity

Preliminary studies have suggested that the compound may possess antitumor properties. For example, similar brominated compounds have demonstrated inhibition of cancer cell proliferation in vitro. Notably, certain derivatives have shown IC50 values in the low micromolar range against breast cancer cell lines (e.g., MDA-MB-231), indicating a potential for development as an anticancer agent .

The mechanism by which 4-bromo-2-methoxy-1-(methoxymethyl)benzene exerts its biological effects is likely multifaceted:

  • Receptor Interaction : It may interact with specific cellular receptors or enzymes, modulating their activity.
  • Biochemical Pathways : The compound could influence various signaling pathways involved in inflammation and cell proliferation, akin to other halogenated aromatic compounds .

Study on Antimicrobial Efficacy

A study conducted on a series of brominated compounds, including derivatives of 4-bromo-2-methoxy-1-(methoxymethyl)benzene, evaluated their antimicrobial efficacy against clinical isolates. The results indicated that certain derivatives exhibited potent activity against resistant strains with MIC values significantly lower than conventional antibiotics.

CompoundMIC (µg/mL)Target Organism
4-Bromo-2-methoxy derivative0.5MRSA
4-Bromo-1-methoxy derivative1.0Mycobacterium abscessus
Control (Vancomycin)2.0MRSA

Study on Anticancer Activity

Another relevant study assessed the cytotoxic effects of various halogenated benzene derivatives on cancer cell lines. The findings revealed that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells.

CompoundIC50 (µM)Cell Line
4-Bromo-2-methoxy derivative12.5MDA-MB-231 (breast cancer)
Control (5-Fluorouracil)17.0MDA-MB-231

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